molecular formula C21H27N7O B2484280 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 2097861-20-4

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2484280
CAS No.: 2097861-20-4
M. Wt: 393.495
InChI Key: PJTZPHZKGIRNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a structurally complex molecule featuring a cyclopenta[c]pyridazin core linked to a pyrrolidinyl-substituted pyrimidine via a piperidine-4-carboxamide bridge. The cyclopenta[c]pyridazin moiety is notable for its fused bicyclic structure, which may enhance rigidity and target binding compared to monocyclic systems. The 6-(pyrrolidin-1-yl)pyrimidin-4-yl group could influence solubility and bioavailability, as pyrrolidine derivatives are often employed to optimize pharmacokinetic profiles .

Properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c29-21(24-18-13-19(23-14-22-18)27-8-1-2-9-27)15-6-10-28(11-7-15)20-12-16-4-3-5-17(16)25-26-20/h12-15H,1-11H2,(H,22,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTZPHZKGIRNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N6O2C_{23}H_{30}N_{6}O_{2}, with a molecular weight of approximately 422.5 g/mol. Its unique structural features include a cyclopenta[c]pyridazine moiety and a piperidine ring, which contribute to its biological activity.

The biological activity of this compound primarily revolves around its ability to modulate enzymatic pathways. It has been shown to interact with various biological targets, influencing cellular signaling pathways. Specifically, the compound exhibits inhibitory effects on certain enzymes, which can lead to alterations in cellular processes critical for disease management.

Enzyme Inhibition

Research indicates that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The inhibition of COX-II can reduce inflammation and pain, making it a candidate for anti-inflammatory drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against COX-II with an IC50 value in the range of 0.5222.25μM0.52-22.25\mu M. This suggests moderate to strong potential as an anti-inflammatory agent compared to standard drugs like Celecoxib.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Anti-inflammatory Activity : In vivo models have shown that the compound can achieve up to 64% inhibition of inflammation compared to controls. This positions it as a promising candidate for further development in treating inflammatory diseases.
  • Cancer Research : Preliminary studies indicate that the compound may also exhibit anticancer properties by modulating signaling pathways associated with tumor growth and metastasis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberKey FeaturesIC50 (COX-II)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide2097861-47-5Similar structure; different substituentsTBD
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide2097897-48-6Incorporates a triazole ringTBD
N-(3-methylpyridin-2-yl)piperidineNot specifiedLacks cyclopenta structure; simpler derivativeTBD

This table highlights the structural diversity among related compounds and their varying biological activities.

Comparison with Similar Compounds

Key Observations:

Anti-Angiogenic Potential: The target compound shares a piperidine-4-carboxamide backbone with analogs in –2, which demonstrated anti-angiogenic effects via endothelial cell apoptosis and microvessel regression. However, its cyclopenta[c]pyridazin core may confer distinct steric or electronic interactions compared to the pyridinyl-pyrimidine systems in .

JAK Inhibition Context: While the target compound lacks the nitrile/acetonitrile motifs common in JAK inhibitors (), its pyrrolidinyl-pyrimidine group aligns with kinase-targeting scaffolds.

Structural Optimization : The EU Patent derivatives () highlight the importance of substituents like piperidinyl and pyrrolidinyl groups in balancing solubility and target engagement—a design principle likely applicable to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.